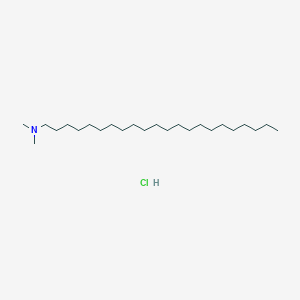![molecular formula C19H21NO3 B14264017 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one CAS No. 159782-44-2](/img/structure/B14264017.png)
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopentyloxy group, a methoxyphenyl group, and a pyridinyl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Formation of the Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.
Methoxylation: The cyclopentyl halide is then reacted with a methoxyphenol derivative to introduce the methoxy group.
Pyridinyl Group Introduction: The final step involves the coupling of the methoxyphenyl derivative with a pyridinyl compound under suitable conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylpyridine: An organic compound with a similar pyridinyl group but different functional groups.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: A compound with a similar cyclopentyloxy and methoxyphenyl structure but different functional groups.
Uniqueness
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
159782-44-2 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C19H21NO3/c1-22-18-7-6-15(13-19(18)23-16-4-2-3-5-16)17(21)12-14-8-10-20-11-9-14/h6-11,13,16H,2-5,12H2,1H3 |
Clé InChI |
ZRUOZJROOKNYSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CC2=CC=NC=C2)OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


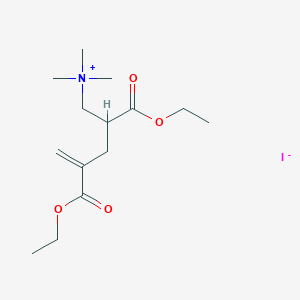
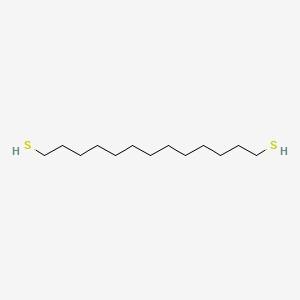
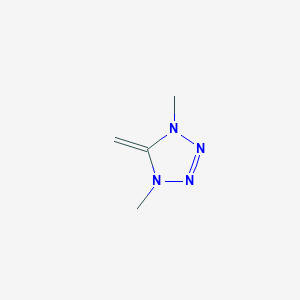
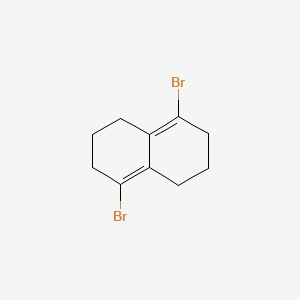

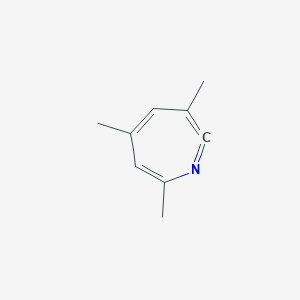
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
